2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid
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Overview
Description
2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid is an organic compound characterized by the presence of two methoxy groups and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethoxybenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Methylation: The amino group is methylated using methyl iodide in the presence of a base like potassium carbonate.
Final Product: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can form ionic interactions with positively charged amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
2,4-Dimethoxybenzoic acid: Lacks the methyl group, making it less hydrophobic.
2,5-Dimethoxyphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.
3-(3,4-Dimethoxyphenyl)propanoic acid: Contains a propanoic acid group, differing in the length of the carbon chain.
Uniqueness: 2-(2,4-Dimethoxyphenyl)-6-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups on the benzoic acid core, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-5-4-6-13(15(10)16(17)18)12-8-7-11(19-2)9-14(12)20-3/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWZJQQCXKTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=C(C=C2)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690790 |
Source
|
Record name | 2',4'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-06-6 |
Source
|
Record name | 2',4'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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